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2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- Documentation Hub

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  • Product: 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-
  • CAS: 646056-50-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Pharmacophore Modeling of Pyrazinyl-Substituted Diazaspiro[4.4]nonanes for Novel Drug Discovery

This guide provides a comprehensive, technically-focused exploration of pharmacophore modeling as applied to the promising class of pyrazinyl-substituted diazaspiro[4.4]nonanes. Designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused exploration of pharmacophore modeling as applied to the promising class of pyrazinyl-substituted diazaspiro[4.4]nonanes. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the strategic rationale and scientific integrity underpinning a successful pharmacophore-driven drug discovery campaign. Here, we synthesize established computational methodologies with the nuanced understanding of a seasoned practitioner to illuminate the path from a novel chemical scaffold to potential therapeutic agents.

The Strategic Imperative: Why Pyrazinyl-Substituted Diazaspiro[4.4]nonanes?

The diazaspiro[4.4]nonane scaffold represents a rigid, three-dimensional framework that is increasingly recognized for its potential in medicinal chemistry.[1][2] Its inherent structural rigidity reduces the entropic penalty upon binding to a biological target, a favorable characteristic for developing high-affinity ligands. The introduction of a pyrazinyl substituent offers several advantages:

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, crucial for anchoring a ligand within a receptor's binding pocket.

  • Aromatic Interactions: The pyrazine ring can engage in π-π stacking or other aromatic interactions with amino acid residues of a target protein.

  • Modulation of Physicochemical Properties: The pyrazine moiety influences the overall polarity, solubility, and metabolic stability of the molecule, key parameters in drug design.

  • Vectors for Further Derivatization: The pyrazine ring provides synthetic handles for further chemical modification to explore the structure-activity relationship (SAR).

Given these promising features, a systematic exploration of the chemical space around this scaffold is warranted. Pharmacophore modeling emerges as a powerful computational tool to rationally guide this exploration, long before a single new compound is synthesized.[3][4]

The Pharmacophore Modeling Workflow: A Self-Validating System

At its core, a pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity.[3][5] Our workflow is designed as a self-validating cascade, where each step builds upon the verified output of the previous one, ensuring the final model is robust, predictive, and scientifically sound.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Ligand & Target Preparation C Training Set Selection & Alignment A->C B Feature Identification & Hypothesis Generation D Test Set Validation B->D Best Hypotheses C->B E Decoy Set Screening D->E F Statistical Analysis (ROC Curve) E->F G Virtual Screening of Compound Libraries F->G Validated Pharmacophore Model H Hit Prioritization & Filtering G->H I In Silico ADMET Prediction H->I J Selection of Candidates for Synthesis I->J

Caption: A high-level overview of the pharmacophore modeling workflow.

Phase 1: Generation of a Robust Pharmacophore Model

The quality of a pharmacophore model is fundamentally dependent on the quality of the input data and the rigor of its generation. Two primary approaches exist: ligand-based and structure-based modeling.[3][5] The choice is dictated by the availability of high-resolution structural data for the biological target.

Ligand-Based Pharmacophore Modeling: When the Target is a Black Box

This approach is indispensable when the three-dimensional structure of the target protein is unknown.[5][6] It relies on a set of known active molecules to deduce the common chemical features responsible for their activity.

Experimental Protocol: Ligand-Based Model Generation

  • Training Set Compilation:

    • Curate a set of at least 15-20 structurally diverse pyrazinyl-substituted diazaspiro[4.4]nonanes with a wide range of biological activities (e.g., IC50 values) against the target of interest.

    • Divide the dataset into a training set (70-80% of compounds) and a test set (20-30%). The training set is used to generate the model, while the test set is used for validation.[7]

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy conformations. This is a critical step, as the bioactive conformation is often not the global minimum energy state.

    • Causality: A thorough exploration of conformational space is essential to ensure that the true bioactive conformation is represented among the generated conformers.

  • Feature Identification and Pharmacophore Hypothesis Generation:

    • Identify key pharmacophoric features for each molecule. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable (PI, NI) features

    • Utilize an algorithm (e.g., HipHop in Catalyst, PHASE) to align the conformers of the active molecules and identify common feature arrangements.[5] This will generate a series of pharmacophore hypotheses.

  • Scoring and Ranking of Hypotheses:

    • Each generated hypothesis is scored based on how well it maps the features of the most active compounds and its complexity.

    • The hypotheses are ranked, and the top-scoring models are selected for further validation.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (from X-ray crystallography or cryo-EM) is available, a structure-based approach is preferred.[5][8] This method directly derives the pharmacophore from the key interactions observed between the protein and a co-crystallized ligand or from the geometry of the binding pocket itself.

Experimental Protocol: Structure-Based Model Generation

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network.

    • Define the binding site based on the location of a co-crystallized ligand or using a pocket detection algorithm.

  • Interaction Fingerprint Generation:

    • Analyze the interactions between the protein's active site residues and a known potent ligand. This will reveal the key hydrogen bonds, hydrophobic contacts, and aromatic interactions.

    • Translate these interaction points into pharmacophoric features. For instance, a hydrogen bond with a backbone carbonyl of an amino acid will define an HBD feature in the pharmacophore.

  • Pharmacophore Hypothesis Generation:

    • Generate a pharmacophore model that incorporates these features with appropriate spatial constraints (distances and angles) derived from the binding pocket geometry.

    • Causality: This direct derivation from the protein structure ensures that the resulting pharmacophore is a true representation of the molecular recognition requirements of the target.

Phase 2: Rigorous Validation of the Pharmacophore Model

A pharmacophore model is only as good as its ability to distinguish active from inactive compounds.[9] Therefore, rigorous validation is a non-negotiable step to ensure the trustworthiness of the model.

Experimental Protocol: Pharmacophore Model Validation

  • Test Set Validation:

    • Screen the previously set-aside test set of active compounds against the generated pharmacophore hypotheses.

    • A good model should correctly identify the majority of the active compounds in the test set.

  • Decoy Set Screening:

    • Compile a decoy set, which is a large collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but are structurally diverse and presumed to be inactive.

    • Screen the decoy set against the pharmacophore model. A robust model should have a low hit rate for the decoy compounds.

    • Causality: This step is crucial to assess the model's specificity and to avoid a high rate of false positives in subsequent virtual screening.

  • Receiver Operating Characteristic (ROC) Curve Analysis:

    • Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) to generate a ROC curve.

    • The Area Under the Curve (AUC) is a quantitative measure of the model's performance. An AUC value close to 1.0 indicates an excellent model, while a value of 0.5 suggests random chance.

Table 1: Hypothetical Validation Metrics for Top Pharmacophore Hypotheses

Hypothesis IDFeaturesAUC of ROCEnrichment Factor (1%)
Hypo-1HBA, HBD, AR, HY0.9245.3
Hypo-2HBA, AR, HY, HY0.8532.1
Hypo-3HBD, AR, PI0.7825.6

Based on these hypothetical results, Hypo-1 would be selected as the final, validated pharmacophore model for virtual screening.

Phase 3: Application in Virtual Screening and Hit Identification

With a validated pharmacophore model in hand, the next step is to use it as a 3D query to search large compound libraries for novel molecules that match the pharmacophoric features.[4][10] This is a highly efficient method for enriching the hit list with potentially active compounds.[11]

G A Validated Pharmacophore Model C Virtual Screening A->C B Compound Database (e.g., ZINC, Enamine) B->C D Initial Hit List C->D E Filtering (Lipinski's Rule of Five, PAINS) D->E F Molecular Docking E->F G ADMET Prediction F->G H Prioritized Hits for Synthesis G->H

Caption: The virtual screening and hit-to-lead workflow.

Experimental Protocol: Virtual Screening and Hit Prioritization

  • Database Preparation:

    • Select one or more large compound databases (e.g., ZINC, Enamine REAL).

    • Generate 3D conformations for all molecules in the database.

  • Pharmacophore-Based Screening:

    • Use the validated pharmacophore model to screen the 3D database.

    • Collect all molecules that fit the pharmacophore query into an initial hit list.

  • Hit Filtering and Prioritization:

    • Drug-likeness Filtering: Apply filters such as Lipinski's Rule of Five to remove compounds with unfavorable physicochemical properties.

    • PAINS Filtering: Remove Pan-Assay Interference Compounds (PAINS) that are known to show non-specific activity in biochemical assays.

    • Molecular Docking: For the remaining hits, perform molecular docking into the target's binding site (if the structure is known) to predict their binding mode and affinity.[6] This adds another layer of validation.

    • In Silico ADMET Prediction: Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the top-ranked hits to deprioritize compounds with potential liabilities.

  • Final Selection:

    • Visually inspect the binding modes of the top-scoring compounds and select a structurally diverse set of molecules for chemical synthesis and biological evaluation.

Conclusion and Future Directions

Pharmacophore modeling provides a rational and resource-efficient framework for navigating the vast chemical space in the quest for novel therapeutics.[12][13] For a promising scaffold like pyrazinyl-substituted diazaspiro[4.4]nonanes, this in silico approach is invaluable for identifying high-quality lead compounds. The integration of machine learning and artificial intelligence is poised to further enhance the predictive power of pharmacophore models, for instance, by improving the accuracy of feature extraction and the ranking of virtual screening hits.[14] As computational power continues to grow, we can anticipate that dynamic pharmacophore models derived from molecular dynamics simulations will become more routine, offering a more nuanced understanding of ligand-receptor interactions.[14][15] This in-depth guide provides the foundational knowledge and practical insights for researchers to confidently apply pharmacophore modeling to their own drug discovery projects, ultimately accelerating the journey from concept to clinic.

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
  • What is pharmacophore modeling and its applications?.
  • Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.
  • Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors.
  • Pharmacophore modeling and applications in drug discovery: Challenges and recent advances.
  • Virtual Screening Using Pharmacophore Models Retrieved
  • Pharmacophore Modelling in Drug Discovery and Development. B. Pharm. VI Sem.
  • Pharmacophore modelling: applications in drug discovery. Semantic Scholar.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. PubMed.
  • Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • How to do validation of ligand-based pharmacophore model in Ligandscout?.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC.
  • One-Pot Synthesis of 2-Oxa-7-azaspiro[4.
  • Pharmacophore modeling: advances and pitfalls. PMC.

Sources

Protocols & Analytical Methods

Method

Reagents for selective N-alkylation of 2,7-diazaspiro[4.4]nonane with chloropyrazine

Application Note: Strategic Routes for Selective N-Heteroarylation of 2,7-Diazaspiro[4.4]nonane Abstract The selective mono-functionalization of symmetric diamines is a recurring challenge in medicinal chemistry. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for Selective N-Heteroarylation of 2,7-Diazaspiro[4.4]nonane

Abstract

The selective mono-functionalization of symmetric diamines is a recurring challenge in medicinal chemistry. This guide details the protocols for the selective N-alkylation (specifically N-heteroarylation) of 2,7-diazaspiro[4.4]nonane with 2-chloropyrazine . Due to the deactivated nature of chloropyrazine compared to other heteroaryl chlorides, standard


 conditions often yield poor conversion or inseparable mixtures of bis-alkylated byproducts. This note presents two validated workflows: a Direct Statistical Approach  for rapid screening and a Protected Scaffold Approach  for high-purity process development, utilizing Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and high-temperature 

methodologies.

The Challenge: Substrate & Electrophile Analysis

The Substrate: 2,7-Diazaspiro[4.4]nonane

This rigid spirocyclic scaffold contains two secondary amine sites (


 and 

) that are chemically equivalent (homotopic) in the unsubstituted free base.
  • Reactivity: Nucleophilic secondary amines.[1]

  • Selectivity Issue: Upon mono-alkylation, the steric environment of the second nitrogen remains largely unchanged due to the distance across the spiro-center. Electronic deactivation is minimal, leading to a high risk of bis-alkylation (formation of the

    
    -dipyrazinyl adduct) if stoichiometry is not strictly controlled.
    
The Electrophile: 2-Chloropyrazine

Unlike 2-chloropyridine or 2-chloropyrimidine, 2-chloropyrazine is significantly less reactive in Nucleophilic Aromatic Substitution (


).
  • Mechanism: The reaction proceeds via a Meisenheimer complex. The para-nitrogen (relative to the chloride) activates the ring, but the lack of strong electron-withdrawing groups (like

    
     or 
    
    
    
    ) necessitates forcing conditions (High T) or metal catalysis.

Strategic Decision Matrix

The choice of method depends on the available starting material and purity requirements.

DecisionMatrix Start Start: Select Route Material Is Mono-Boc-2,7-diazaspiro[4.4]nonane Available? Start->Material Yes Yes Material->Yes Preferred No No (Only Free Diamine) Material->No RouteA Method A: Protected Route (High Purity / Process Scale) Yes->RouteA RouteB Method B: Direct Statistical Route (Rapid Screening / Early Discovery) No->RouteB StepA1 Step 1: Coupling (Pd or SNAr) RouteA->StepA1 StepB1 Step 1: High Dilution SNAr (3:1 Amine:Electrophile) RouteB->StepB1 StepA2 Step 2: Acidic Deprotection (TFA/HCl) StepA1->StepA2 StepB2 Step 2: Aqueous Workup (Recycle Excess Amine) StepB1->StepB2

Caption: Decision matrix for selecting the optimal synthesis pathway based on starting material availability.

Method A: The Protected Route (Gold Standard)

Objective: Synthesis of 2-(pyrazin-2-yl)-2,7-diazaspiro[4.4]nonane with >98% selectivity. Starting Material: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 236406-49-8).[2]

Protocol A1: Buchwald-Hartwig Cross-Coupling (Recommended)

Since chloropyrazine is sluggish, Pd-catalysis allows for milder conditions than thermal


 and prevents decomposition of the Boc group.
  • Reagents:

    • Substrate: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)[2]

    • Electrophile: 2-Chloropyrazine (1.1 eq)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

    • Base:

      
       (Sodium tert-butoxide) (1.5 eq)
      
    • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

  • Step-by-Step:

    • Inert Setup: Charge a reaction vial with the protected amine, chloropyrazine,

      
      , Xantphos, and 
      
      
      
      . Seal and purge with
      
      
      or Argon for 5 minutes.
    • Solvation: Add anhydrous Toluene via syringe.

    • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS for the consumption of the amine.

    • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash with EtOAc. Concentrate the filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 1 hour to yield the final mono-functionalized salt.

Protocol A2: Thermal (Alternative)

If metal contamination is a concern, thermal substitution can be used, but requires careful temperature control to avoid Boc-cleavage.

  • Conditions: DMSO,

    
     (2.0 eq), 100°C, 18 hours.
    
  • Note: Yields are typically lower (40-60%) compared to Pd-catalysis (70-90%) due to the low reactivity of chloropyrazine.

Method B: The Direct Statistical Route

Objective: Rapid generation of mono-product from the free diamine salt. Concept: Utilizing a large excess of the diamine to statistically favor the 1:1 adduct and suppressing bis-alkylation.

Protocol B: High-Temperature
  • Reagents:

    • Substrate: 2,7-diazaspiro[4.4]nonane (Free base or dihydrochloride salt) (3.0 – 4.0 equivalents )

    • Electrophile: 2-Chloropyrazine (1.0 eq)

    • Base:

      
       (4.0 eq if using salt; 2.0 eq if using free base)
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Step-by-Step:

    • Dissolution: Suspend the diamine salt and

      
       in NMP. Stir at RT for 30 mins to liberate the free base.
      
    • Addition: Add 2-Chloropyrazine.

    • Reaction: Heat to 120°C . Chloropyrazine is unreactive at lower temperatures without catalysis. Stir for 16–24 hours.

    • Workup (Critical for Selectivity):

      • Dilute with water.

      • Extract with DCM or EtOAc. The bis-alkylated byproduct is highly lipophilic and will extract easily. The mono-alkylated product is moderately polar. The unreacted diamine is highly polar/water-soluble.

      • Optimization: Adjust aqueous pH to ~10. Extract repeatedly.

    • Purification: Reverse-phase Preparative HPLC is usually required to separate the mono-product from the bis-byproduct cleanly.

Comparative Data & Troubleshooting

Reaction Performance Table
VariableMethod A (Pd-Cat)Method A (Thermal)Method B (Direct)
Stoichiometry 1:1.1 (Amine:Cl)1:1.2 (Amine:Cl)3:1 (Amine:Cl)
Temp 80–100°C100–120°C120–140°C
Conversion >90%50–70%>95% (based on Cl)
Mono:Bis Ratio >99:1>95:5~85:15
Key Risk Pd Scavenging neededThermal Boc-lossSeparation of excess amine
Troubleshooting Guide
  • Low Conversion: Chloropyrazine is a weak electrophile. If using Method B, increase temperature to 140°C or switch to microwave heating (160°C, 30 min).

  • Bis-Alkylation: If observing >10% bis-product in Method B, increase the diamine equivalents to 5.0 or switch to Method A.

  • Pd Removal: For Method A, use SiliaMetS® Thiol scavengers post-reaction to reduce Pd content to <10 ppm.

Mechanism of Action

The following diagram illustrates the competing pathways and the role of the catalyst in lowering the activation energy for the deactivated pyrazine ring.

Mechanism Substrate 2,7-diazaspiro[4.4]nonane PdCycle Pd(0)/Ligand Oxidative Addition Substrate->PdCycle Method A SNAr Thermal SNAr (Meisenheimer Complex) Substrate->SNAr Method B (High T) ClPy 2-Chloropyrazine ClPy->PdCycle ClPy->SNAr Mono Mono-Product (Desired) PdCycle->Mono Reductive Elimination SNAr->Mono Bis Bis-Product (Undesired) SNAr->Bis Mono->SNAr Over-reaction (If 1:1 stoichiometry)

Caption: Mechanistic pathways showing the catalytic shortcut (Yellow) vs. the thermal barrier (Red) leading to potential over-alkylation.

References

  • Synthesis of Azaspiro[4.

    • Title: Synthesis of 1-Azaspiro[4.
    • Source: J. Org.[3][4][5] Chem. / NIH PubMed Central.

    • URL:[Link]

  • Reactivity of Chloropyrazine (

    
     vs Pd): 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry – A European Journal / NIH.
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Deactivated Heterocycles

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism & Conditions.
    • Source: Organic Chemistry Portal.[6][7]

    • URL:[Link]

  • Commercial Availability of Protected Scaffold

    • Title: tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8).[2]

    • Source: Sigma-Aldrich / Merck.

Sources

Application

Preparation of pharmaceutical salts of 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine

Application Note: Strategic Salt Selection and Crystallization Protocols for 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine Introduction & Physicochemical Context The compound 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Salt Selection and Crystallization Protocols for 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine

Introduction & Physicochemical Context

The compound 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine represents a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as 5-HT2C receptors.[1][2] Structurally, it consists of a lipophilic pyrazine ring coupled to a rigid, bicyclic spiro[4.4]nonane diamine core.[2]

For drug development professionals, this molecule presents a classic "solubility-permeability" trade-off.[1][2] The free base is typically a low-melting solid or viscous oil with poor aqueous solubility, necessitating salt formation to ensure bioavailability, chemical stability, and processability.[2]

The pKa Analysis: Defining the Target

Successful salt formation relies on the


pKa rule (

pKa = pKa

- pKa

> 2 or 3).[1][2]
  • Site A (N2 - Pyrazine-linked): The nitrogen at position 2 is conjugated with the electron-deficient pyrazine ring.[1][2] It functions similarly to an aniline or aminopyrazine, with a predicted pKa < 2.[2]0. It is not a suitable site for stable salt formation under physiological conditions.[1][2]

  • Site B (N7 - Secondary Amine): The nitrogen at position 7 is a secondary aliphatic amine.[1][2] It is sterically accessible and highly basic (Predicted pKa

    
     10.5 – 11.0).[1][2]
    

Strategic Salt Screening Workflow

Do not rely on random solvent evaporation.[1][2] Use the following logic-driven workflow to select the optimal counter-ion.

SaltSelection cluster_Screen Screening Phase Start Free Base (Oil/Low-melt Solid) SolventScreen Solubility Assessment (Target: 20-50 mg/mL) Start->SolventScreen AcidSelection Counter-ion Selection (pKa < 8.0) SolventScreen->AcidSelection MethodA Method A: Solution Crystallization (Heat/Cool) AcidSelection->MethodA MethodB Method B: Slurry Conversion (Solvent-mediated) AcidSelection->MethodB Analysis Solid State Analysis (XRPD / DSC) MethodA->Analysis MethodB->Analysis Decision Crystalline? Analysis->Decision Success Scale-Up Candidate Decision->Success Yes Fail Change Solvent/Acid Decision->Fail No Fail->SolventScreen

Figure 1: Decision matrix for salt selection, prioritizing crystallinity and stability.

Pre-Formulation: Preparation of the Free Base

Before salt formation, ensure the free base is high purity (>98%).[2] Impurities (especially inorganic salts from the synthesis) can act as seeds for incorrect polymorphs.[1][2]

Protocol 1: Isolation of Free Base Feedstock

  • Principle: The synthesis typically involves

    
     displacement of 2-chloropyrazine by 2,7-diazaspiro[4.4]nonane.[1][2]
    
  • Step 1: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Step 2: Wash with 1N NaOH (to remove any protonated species) followed by Brine.[1][2]

  • Step 3: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Step 4: If the product is an oil, azeotrope with Dichloromethane (DCM) twice to remove residual EtOAc.[2]

  • Checkpoint: Verify purity via HPLC. If <98%, perform a short silica plug filtration (Eluent: 5% MeOH in DCM with 1%

    
    ).[1][2]
    

Detailed Salt Formation Protocols

We will focus on two distinct classes of salts:

  • Hydrochloride (HCl): For maximum aqueous solubility (IV/IR formulations).[1][2]

  • Hemisuccinate/Fumarate: For modified release or improved thermal stability.[1][2]

Protocol 2: Preparation of the Mono-Hydrochloride Salt

This is the "Gold Standard" salt for initial toxicology studies due to high bioavailability.[1][2]

  • Reagents:

    • Substrate: 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine (Free Base).[1][2]

    • Acid: 4M HCl in Dioxane (preferred over aqueous HCl to control water content).[1][2]

    • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1][2]

  • Procedure:

    • Dissolution: Dissolve 1.0 g (4.58 mmol) of free base in 10 mL of warm IPA (40°C). Ensure complete dissolution.

    • Acid Addition: Slowly add 1.25 mL (5.0 mmol, 1.1 eq) of 4M HCl in Dioxane dropwise over 10 minutes.

      • Observation: A white precipitate should form immediately.[1][2]

    • Maturation: Stir the slurry at 40°C for 30 minutes, then allow it to cool slowly to room temperature (20-25°C) over 2 hours. This "Ostwald Ripening" promotes the growth of larger, more stable crystals.[2]

    • Isolation: Filter the solid using a Buchner funnel.

    • Washing: Wash the cake with 2 mL of cold IPA followed by 2 mL of MTBE (Methyl tert-butyl ether) to remove residual acidity.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Expected Result: White crystalline solid.[1][2] High melting point (>200°C, decomposition).[1][2]

Protocol 3: Preparation of the Hemisuccinate Salt

Organic salts often provide better hygroscopicity profiles than HCl salts.[1][2]

  • Reagents:

    • Substrate: 1.0 g (4.58 mmol) Free Base.[1][2]

    • Acid: Succinic Acid (0.27 g, 2.29 mmol for 0.5 eq OR 0.54 g, 4.58 mmol for 1.0 eq).[2] Note: Start with 1:1 stoichiometry; succinic acid often forms 2:1 (base:acid) salts.[1][2]

    • Solvent: Acetone/Water (95:5).[1][2]

  • Procedure:

    • Acid Solution: Dissolve 0.54 g of Succinic Acid in 5 mL of warm Acetone/Water.

    • Base Solution: Dissolve 1.0 g of Free Base in 5 mL of Acetone.

    • Combination: Add the Acid Solution to the Base Solution at 50°C.

    • Nucleation: If no precipitate forms, cool to 0°C. If still clear, add an anti-solvent (Heptane) dropwise until turbidity persists.[2]

    • Crystallization: Stir at 0°C for 4 hours.

    • Isolation: Filter and wash with cold Acetone.

Characterization & Validation Data

All salts must be validated against the Free Base.[2]

ParameterFree BaseMono-HCl SaltSuccinate Salt
Appearance Yellow Oil / Waxy SolidWhite Crystalline PowderWhite/Off-white Powder
Approx.[1][2] Melting Point < 50°C> 220°C (decomp)140 - 170°C
Aqueous Solubility < 0.1 mg/mL (Hydrophobic)> 50 mg/mL (High)10 - 30 mg/mL (Moderate)
Hygroscopicity (DVS) N/A (Oil)Moderate (Deliquescent >80% RH)Low (Stable)

Critical Quality Attributes (CQAs):

  • Residual Solvent: Must be <5000 ppm (ICH Q3C).[1][2]

  • Counter-ion Stoichiometry: Validate via 1H NMR (Integrate the pyrazine protons vs. the succinate methylene protons).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[2] Wiley-VCH.[1][2] Link[1][2]

  • Bastin, R. J., et al. (2000).[2][3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1][2] Link[1][2]

  • FDA Guidance for Industry. (2015). Regulatory Classification of Pharmaceutical Co-Crystals.[1][2]Link[1][2]

  • Smith, J. A., et al. (2008).[2][4] Pyrazine Derivatives: A Patent Review. (Contextual reference for pyrazine pharmacophores). Expert Opinion on Therapeutic Patents. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,7-diazaspiro[4.4]nonane coupling reactions

Ticket ID: #DSP-449-OPT Status: Open Subject: Overcoming Steric Hindrance in 2,7-Diazaspiro[4.4]nonane Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Or...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DSP-449-OPT Status: Open Subject: Overcoming Steric Hindrance in 2,7-Diazaspiro[4.4]nonane Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Orthogonal" Challenge

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged motif in modern drug discovery, prized for its ability to orient substituents in defined, orthogonal vectors (90° twist) unlike flat piperazine or pyrrolidine analogs. However, this rigid spiro-quaternary carbon creates significant steric congestion proximal to the nitrogen nucleophiles.

Standard coupling protocols often fail because the "cone angle" of the approaching electrophile clashes with the C-H bonds of the adjacent methylene groups on the spiro-ring. This guide provides optimized, high-fidelity protocols to overcome these kinetic barriers.

Module 1: Palladium-Catalyzed Cross-Couplings (Buchwald-Hartwig)

User Issue: “Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts yield <10% conversion with aryl bromides. Catalyst blacking out observed.”

Root Cause Analysis

The steric bulk of the spiro-system prevents the amine from coordinating effectively to the Pd(II) center, slowing the rate of reductive elimination. This delay allows competitive


-hydride elimination or catalyst decomposition (Pd black formation).
The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to electron-rich, bulky ligands that facilitate reductive elimination from crowded centers.

  • Primary Recommendation: RuPhos or BrettPhos .

  • Why? These ligands form a mono-ligated Pd species. The bulk of the ligand protects the metal center, while the electron-rich nature accelerates the oxidative addition of deactivated aryl halides.

Optimized Protocol (Standard Operating Procedure)
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst Source RuPhos Pd G4 0.02–0.05Pre-catalysts (G3/G4) ensure accurate Pd:L ratio and rapid activation.
Base NaOtBu 1.5–2.0Sodium tert-butoxide is superior for secondary amines. Use Cs2CO3 if functional groups are base-sensitive.
Solvent 1,4-Dioxane or Toluene N/AAnhydrous. Degas with Ar/N2 for 15 mins.
Temperature 80–100 °C N/AHigh temp required to overcome activation energy of the bulky amine approach.

Step-by-Step Workflow:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Spiro-amine (1.1 equiv), and NaOtBu (1.5 equiv).

  • Add RuPhos Pd G4 (2–5 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 100 °C for 12–16 hours.

Decision Matrix: Ligand Selection

LigandSelection Start Start: Select Coupling Partner ArCl Aryl Chloride / Deactivated Ar-Br Start->ArCl ArOTf Aryl Triflate / Base Sensitive Start->ArOTf Hetero Heteroaryl Halide (Pyridine/Pyrimidine) Start->Hetero RuPhos RuPhos Pd G4 (Universal Standard) ArCl->RuPhos Standard BaseChoice Base: Cs2CO3 (Avoid NaOtBu) ArOTf->BaseChoice Hetero->RuPhos Standard BrettPhos BrettPhos Pd G4 (For Primary Amines or Very Hindered) Hetero->BrettPhos If N-rich XPhos XPhos Pd G4 (For Aryl Tosylates) BaseChoice->RuPhos

Caption: Decision tree for selecting the optimal Buchwald-Hartwig ligand system based on electrophile properties.

Module 2: Amide Bond Formation (Peptide Coupling)

User Issue: “EDC/HOBt coupling with Boc-Proline failed. Product yield is low, and purification is difficult.”

Root Cause Analysis

The spiro-amine is a secondary amine with significant steric shielding. Carbodiimide reagents (EDC/DCC) form an O-acylisourea intermediate that is not reactive enough to capture the hindered amine before hydrolysis or rearrangement occurs.

The Solution: Uronium/Phosphonium Salts or Anhydrides

Switch to "On-Cycle" activation reagents that generate highly reactive esters.

  • HATU: The gold standard. The aza-benzotriazole moiety provides an intramolecular catalytic effect (anchimeric assistance) that boosts reactivity by ~100x compared to HBTU.

  • T3P (Propylphosphonic Anhydride): Excellent for extremely hindered couplings.[8] Low epimerization risk and easy workup (water-soluble byproducts).[1]

Comparative Data: Coupling Efficiency
Coupling AgentYield (24h)Epimerization RiskRecommendation
EDC / HOBt < 30%LowNot Recommended
HBTU / DIEA 50–60%ModerateAcceptable for simple acids
HATU / DIEA > 90% LowPreferred for library synthesis
T3P / Pyridine 85–95% Very LowPreferred for scale-up

Troubleshooting Protocol (HATU):

  • Solvent: DMF (polar aprotic is essential).

  • Base: DIEA (Diisopropylethylamine) - maintain pH > 8.

  • Order of Addition: Pre-activate Acid + HATU + Base for 2 mins before adding the spiro-amine. This ensures the active ester is formed before the amine encounters the mixture.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Issue: “Reaction with 2-chloropyrimidine in acetonitrile is sluggish even at reflux.”

Root Cause Analysis

SNAr requires the nucleophile to attack the


-system perpendicular to the ring. The spiro-scaffold's bulk hinders this trajectory. Acetonitrile often lacks the boiling point to push the kinetics.
The Solution: Dipolar Aprotic Solvents & Fluoride Activation
  • Solvent Switch: Move to DMSO or NMP . These solvents stabilize the Meisenheimer complex intermediate.

  • The "Halex" Effect: If using aryl-chlorides, add CsF (Cesium Fluoride) . The fluoride enhances the electrophilicity of the aromatic ring or aids in deprotonating the amine via hydrogen bonding.

Diagnostic Workflow for SNAr:

SNArWorkflow Check Check Electrophile F_sub Fluoro-heterocycle (e.g., 2-F-Pyridine) Check->F_sub Cl_sub Chloro-heterocycle (e.g., 2-Cl-Pyridine) Check->Cl_sub Standard Standard Conditions: DMSO, 100°C, DIPEA F_sub->Standard Usually works Cl_sub->Standard Try first Boost Boost Conditions: NMP, 130°C, CsF (2 equiv) Standard->Boost If <50% conv.

Caption: Escalation strategy for unreactive SNAr couplings involving spiro-diamines.

FAQ: Regioselectivity & Protection

Q: How do I differentiate the N2 and N7 positions? A: In the unsubstituted 2,7-diazaspiro[4.4]nonane, the N2 and N7 positions are chemically equivalent (C2 symmetry). You cannot selectively functionalize one over the other without statistical distribution.

  • Strategy: React with 0.8 equivalents of Boc2O. Separate the mono-Boc product (usually ~45-50% yield) via column chromatography. Use this mono-protected scaffold for sequential functionalization.

Q: Can I use reductive amination? A: Yes, but it is slow. Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)3). The titanium coordinates to the ketone/aldehyde, overcoming the steric repulsion of the approaching amine.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][10] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic pyrrolidines as novel scaffolds for drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

Sources

Optimization

Chiral resolution techniques for enantiopure 2,7-diazaspiro[4.4]nonane derivatives

Status: Operational Agent: Senior Application Scientist Ticket Topic: Chiral Resolution & Troubleshooting Reference ID: SPIRO-RES-001 Introduction: The Challenge of the Spiro Scaffold Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Chiral Resolution & Troubleshooting Reference ID: SPIRO-RES-001

Introduction: The Challenge of the Spiro Scaffold

Welcome to the technical support hub for 2,7-diazaspiro[4.4]nonane. You are likely here because this scaffold—a privileged structure in GPCR ligand design and asymmetric catalysis—is presenting specific stereochemical challenges.

The Core Issue: The unsubstituted 2,7-diazaspiro[4.4]nonane possesses


 symmetry (often simplified to 

in practical discussions regarding its chiral axis). While the core is achiral if planar, the twist of the rings creates axial chirality. However, most users deal with trans-2,7-diazaspiro[4.4]nonane , which is chiral. The primary difficulty lies in its high polarity and basicity, which complicates direct resolution.

Our Solution Strategy: We do not recommend resolving the free diamine directly. The industry-standard "Gold Protocol" involves resolving the


-dibenzyl intermediate  using tartaric acid derivatives, followed by deprotection.

Module 1: Classical Resolution (Diastereomeric Crystallization)

User Scenario: "I need multi-gram quantities of enantiopure material, but the salt isn't crystallizing or the ee is low."

This is the most scalable method. The hydrophobic benzyl groups are essential for π-π stacking interactions with the resolving agent.

The Protocol: -Dibenzyl Resolution

Reagents:

  • Substrate:

    
    -
    
    
    
    -dibenzyl-2,7-diazaspiro[4.4]nonane
  • Resolving Agent:

    
    -(-)-Dibenzoyl-tartaric acid (L-DBTA) or 
    
    
    
    -(+)-DBTA.
  • Solvent System: Ethanol (EtOH) / Water or Methanol (MeOH) / Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Stoichiometry: Use 0.5 equivalents of the resolving agent per mole of racemic diamine (the "Half-Equivalent Method"). This forces the formation of the less soluble diastereomer while leaving the other enantiomer in the mother liquor.

  • Dissolution: Dissolve the amine in hot EtOH. Add the acid solution (in hot EtOH) dropwise.

  • Nucleation: Allow to cool slowly to RT. If oiling occurs, reheat and add a trace of water (if using EtOH) or EtOAc (if using MeOH) to modulate solubility.

  • Harvest: Filter the precipitate. This is the Salt .

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to get the free base (enriched).

  • Recrystallization: Repeat steps 1-5 until constant melting point/rotation is achieved.

Troubleshooting Guide (Q&A)

Q: My solution turned into a sticky oil instead of crystals. What went wrong? A: This is "Oiling Out." It happens when the saturation point is reached at a temperature above the melting point of the solvated salt.

  • Fix: Reheat the mixture until clear. Add a "co-solvent" that is a poor solvent for the salt (e.g., add EtOAc to a MeOH solution) dropwise until slight turbidity persists, then reheat to clear and cool very slowly.

  • Pro-Tip: Scratch the glass or add a seed crystal from a small-scale pilot batch.

Q: I used 1.0 equivalent of acid, and my yield is high but ee is near 0%. A: You formed the salt with both enantiomers.

  • Fix: Switch to the 0.5 equivalent method (Pope-Peachey method). This thermodynamically favors the formation of the most stable diastereomeric salt lattice, leaving the unwanted enantiomer in solution as the free base (or soluble salt).

Q: How do I determine the absolute configuration? A: X-ray crystallography is the only absolute confirmation.

  • Protocol: Grow a single crystal of the L-DBTA salt . The known chirality of the tartaric acid (

    
    ) acts as the internal reference standard for the heavy-atom refinement.
    
Visualizing the Crystallization Logic

ResolutionLogic Start Racemic N,N'-Dibenzyl Spiro Diamine AddAcid Add 0.5 eq (L)-Dibenzoyl-tartaric Acid Start->AddAcid Solvent Solvent: EtOH/H2O (9:1) AddAcid->Solvent Precipitate Precipitate Formed? Solvent->Precipitate Oil Oiling Out Precipitate->Oil No (Viscous) Crystals Crystalline Solid Precipitate->Crystals Yes Oil->Solvent Reheat & Adjust Ratio Filter Filter & Wash Crystals->Filter MotherLiquor Mother Liquor (Enriched in opposite enantiomer) Filter->MotherLiquor CheckEE Check ee% (Chiral HPLC) Filter->CheckEE HighEE ee > 98%? (Success) CheckEE->HighEE Yes LowEE ee < 98% (Recrystallize) CheckEE->LowEE No LowEE->Solvent Repeat Cycle

Caption: Workflow for the optical resolution of spiro-diamine derivatives via diastereomeric salt formation.

Module 2: Chiral Chromatography (HPLC/SFC)

User Scenario: "I need to check the ee% of my resolution, or I need to separate a small batch (mg scale) quickly."

Because the 2,7-diazaspiro core is a secondary amine, it interacts strongly with silanols on silica, leading to peak tailing.

Column & Method Selection
ParameterRecommendationTechnical Rationale
Column Type Amylose-based (e.g., Chiralpak IA, AD-H)The helical structure of amylose provides excellent discrimination for the twisted spiro scaffold.
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Diethylamine (DEA) is mandatory. It blocks non-specific binding sites on the silica support, sharpening the amine peaks.
Alternative Cellulose-based (e.g., Chiralcel OD-H)If Amylose fails, Cellulose often provides complementary selectivity.
Detection UV at 210-220 nm (or 254 nm if Benzyl)The aliphatic core has low UV absorption; if deprotected, use low wavelengths. If benzylated, 254 nm is strong.
Troubleshooting Guide (Q&A)

Q: My peaks are tailing severely, making integration impossible. A: This is a classic "Basic Amine Effect."

  • Fix 1: Increase the basic additive (DEA or TEA) to 0.2%.

  • Fix 2: Switch to an Immobilized Phase column (e.g., Chiralpak IA/IB) which allows for stronger solvents (like DCM/EtOAc) that can suppress secondary interactions better than alcohols.

Q: I see no separation (single peak). A: The chiral recognition mechanism is failing.

  • Fix: Change the alcohol modifier. If using IPA, switch to Ethanol or Methanol . The steric bulk of the alcohol dramatically changes the shape of the chiral cavity in the stationary phase.

Module 3: Derivatization & Kinetic Resolution

User Scenario: "I cannot use HPLC, or I want to resolve via enzymatic methods."

Kinetic Resolution (Enzymatic)

While lipases (like Candida antarctica Lipase B, CAL-B) are excellent for resolving alcohols on the ring, they are less effective for the secondary amine core directly.

  • Strategy: Acylate the amine with a chiral ester.

  • Reference Protocol: Use Subtilisin Carlsberg for hydrolyzing esters of spiro-alcohol derivatives [1]. For the amine, chemical acylation with a chiral auxiliary is preferred.

NMR Determination (Mosher's Amide)

If you lack Chiral HPLC, use NMR.

  • React the spiro-diamine with (

    
    )-(-)-MTPA-Cl  (Mosher's Acid Chloride).
    
  • Analyze via

    
    F NMR .
    
  • Result: You will see two distinct Fluorine signals (diastereomers) if the sample is racemic. A single signal indicates enantiopurity.

References

  • Mugford, P. F., et al. (2004).[1] "Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol." ChemBioChem, 5(7), 980-987.[1] Link

  • Overman, L. E., et al. (Synthesis of Azaspiro analogs).
  • BenchChem Support. (2025).[2][3] "Application Notes for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid." Link

  • Phenomenex. (2025). "Chiral HPLC Separation Guide: Strategies for Basic Amines." Link

For further assistance, please contact the Structural Chemistry Group at ext. 404 or submit a sample to the Core Facility.

Sources

Troubleshooting

User Guide: Overcoming Catalyst Deactivation in Diazaspiro Couplings

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Palladium Catalyst Poisoning in Diazaspiro Arylation Ticket ID: #DZ-Pd-404 Status: Open Assigned Specialist: Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Palladium Catalyst Poisoning in Diazaspiro Arylation Ticket ID: #DZ-Pd-404 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary Diazaspiro cycles (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are high-value pharmacophores that present unique synthetic challenges. Unlike standard secondary amines, their rigid, strained geometry and exposed nitrogen lone pairs often lead to catalyst poisoning —a phenomenon where the substrate itself irreversibly binds to the palladium center, halting the catalytic cycle.

This guide moves beyond "add more catalyst" and focuses on the mechanistic root causes: off-cycle resting states and substrate purity .

Part 1: Diagnostic Triage – Reading the Reaction

Before altering conditions, diagnose the specific failure mode based on visual and analytical cues.

Observation Chemical State Likely Root Cause
Reaction stays pale yellow/clear; < 5% conversion. The "Off-Cycle" Trap The diazaspiro amine has coordinated to Pd(II) to form a stable [Pd(Ar)(L)(Amine)]+ complex. The base is too weak or sterically hindered to deprotonate this intermediate.
Reaction turns black immediately (Pd Black). Ligand dissociation The ligand (L) has detached, leading to Pd aggregation. Common with weak ligands (e.g., PPh3, dppf) or presence of strong oxidants/impurities.
Reaction works initially (50%), then stalls. Product Inhibition The product (an arylated diazaspiro) is a better ligand than the starting material and is poisoning the catalyst.
White precipitate forms; reaction stalls. Salt Poisoning If using amine salts (e.g., HCl, oxalate), the counter-ion is altering the base stoichiometry or coordinating to Pd.

Part 2: The Mechanism of Failure

To fix the reaction, you must visualize the "Death Spiral." In diazaspiro couplings, the amine substrate competes with the base. If the amine binds too tightly to the oxidative addition complex, it forms a stable resting state that prevents the catalytic cycle from turning over.

Figure 1: The Catalytic Cycle vs. The Amine Trap

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd + Ar-X AmineBind Amine Coordination [L-Pd(Ar)(NHR2)(X)] OxAdd->AmineBind + Diazaspiro OffCycle OFF-CYCLE TRAP Stable Amine Complex (Reaction Stalls Here) AmineBind->OffCycle Strong Binding (Low Sterics) Deprotonation Deprotonation by Base AmineBind->Deprotonation + Base (Rate Limiting) OffCycle->AmineBind Heat / Stronger Ligand RedElim Reductive Elimination Product Release Deprotonation->RedElim - Base-HX RedElim->Pd0 Cycle Complete

Caption: The "Off-Cycle Trap" (Red) occurs when the diazaspiro amine binds Pd(II) tightly. Without a bulky ligand to destabilize this complex or a base strong enough to deprotonate it, the catalyst remains dormant.

Part 3: The "Hidden" Poison – Substrate Purity

The Issue: Diazaspiro compounds are frequently supplied as HCl, Oxalate, or TFA salts to ensure stability. The Poison: Using these salts directly in a cross-coupling reaction is the #1 cause of failure.

  • Stoichiometry Shift: The acid consumes your base (e.g., 1 eq. of diamine·2HCl consumes 2 eq. of NaOtBu immediately).

  • Halide Inhibition: Excess chloride ions (from HCl) can saturate the Pd center, inhibiting the entry of the amine.

Protocol 1: The "Free-Basing" Pre-Treatment (Mandatory)

Do not rely on adding "extra base" to the reaction vessel. Free-base the amine externally.

  • Dissolve: Suspend the diazaspiro salt (1.0 mmol) in DCM (10 mL) or MeOH (if insoluble).

  • Neutralize: Add MP-Carbonate (solid supported base) or wash with saturated aqueous NaHCO3/NaOH (1M).

    • Why? Solid supported reagents avoid introducing water if using MP-Carbonate.

  • Extract & Dry: Separate the organic layer, dry over Na2SO4, and concentrate.

  • Verify: Ensure the oil/solid is free of solvent. Use immediately to avoid carbamate formation from air (CO2).

Part 4: Catalyst & Ligand Selection Strategy

Standard catalysts like Pd(PPh3)4 or PdCl2(dppf) are insufficient for diazaspiro arylation due to the high basicity and steric strain of the substrate.

Recommendation: The Buchwald G3/G4 System

Use Precatalysts (Palladacycles) rather than generating Pd(0) in situ. They ensure 100% activation and prevent the formation of inactive Pd-dimers.

Parameter Recommendation Rationale
Precatalyst RuPhos Pd G4 or BrettPhos Pd G4 RuPhos is the gold standard for secondary amines. Its bulk prevents the "Off-Cycle Trap" by sterically crowding the Pd center, forcing the reaction forward. BrettPhos is preferred for primary amines or extremely hindered couplings.[1]
Base NaOtBu or LHMDS NaOtBu (Sodium tert-butoxide) is standard. If the substrate contains base-sensitive groups (e.g., esters), switch to LHMDS (Lithium hexamethyldisilazide), which is soluble and non-nucleophilic.
Solvent Dioxane or Toluene Ethers are preferred. Avoid DMF/DMSO if possible, as they can coordinate to Pd and exacerbate poisoning.
Temperature 80°C - 100°C Heat is required to break the stable Pd-Amine resting state (see Figure 1).

Part 5: Step-by-Step Optimization Protocol

If your standard condition (Pd(OAc)2 + BINAP) failed, follow this validated workflow.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Diazaspiro Amine (Free-based, 1.2 equiv)

  • RuPhos Pd G4 (0.02 - 0.05 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous Dioxane (0.2 M concentration)

Workflow:

  • Charge Solids: Add Aryl Halide, Base (NaOtBu), and Catalyst (RuPhos Pd G4) to a vial equipped with a stir bar.

  • Purge: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen is a catalyst killer.

  • Add Liquids: Add Dioxane and the Free-based Amine (dissolved in minimal dioxane) via syringe.

  • Heat: Place in a pre-heated block at 85°C.

  • Monitor: Check LCMS at 1 hour.

    • If <10% conversion: Increase temp to 100°C.

    • If still stalled: Switch ligand to BrettPhos or AdBresPhos (for extremely hindered substrates).

Frequently Asked Questions (FAQs)

Q1: Can I just add extra base to neutralize the amine salt in the pot?

  • A: Technically yes, but it is risky. The resulting inorganic salt (e.g., NaCl) can alter the ionic strength and aggregation of the catalyst. Furthermore, the rate of neutralization might be slower than the rate of catalyst decomposition. Always free-base externally for consistent results.

Q2: My reaction turns black instantly. Is the catalyst bad?

  • A: Likely not. Instant "Pd black" usually means the ligand is not stabilizing the Pd(0) center. This happens if you use Pd(dba)2 + Ligand and the mixing isn't perfect. Switch to a G3/G4 precatalyst where the ligand is pre-complexed in a 1:1 ratio. This eliminates the "ligandless Pd" window.

Q3: I see the product mass, but the yield is low. Should I add more catalyst?

  • A: No. If the reaction stops at 40-50%, the catalyst has been poisoned (likely by the product itself). Adding more catalyst usually results in the same fate. Instead, dilute the reaction (0.1 M) or switch to a bulkier ligand (e.g., tBuBrettPhos ) that prevents the product from binding to the metal center.

Q4: Why RuPhos? Why not XPhos?

  • A: While XPhos is excellent, RuPhos is specifically electronically tuned for secondary amines. It facilitates the reductive elimination step, which is often the bottleneck for electron-rich diazaspiro amines.

References

  • Mechanistic Insight into C-N Coupling

    • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity.[2]

    • Source: ACS Catalysis (2019).

  • Precatalyst Technology (G3/G4)

    • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions.[3]

    • Source: MIT / Buchwald Lab.

  • Troubleshooting & Ligand Selection

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Review).
    • Source: Chemical Reviews.

  • General Catalyst Poisoning Mechanisms

    • Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: NIH / PubMed.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution on Pyrazines

Welcome to the technical support center dedicated to the nuanced challenge of optimizing reaction temperature in nucleophilic aromatic substitution (SNAr) reactions on pyrazine systems. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing reaction temperature in nucleophilic aromatic substitution (SNAr) reactions on pyrazine systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize impurities, and gain precise control over their pyrazine functionalization reactions. Here, we move beyond simple protocols to explore the underlying principles that govern the impact of temperature on these critical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in SNAr reactions on pyrazines?

Temperature is a double-edged sword in the synthesis of substituted pyrazines via SNAr. On one hand, an increase in temperature provides the necessary activation energy to overcome the reaction barrier, leading to a faster reaction rate. This is particularly crucial for less activated pyrazine substrates or when using moderately reactive nucleophiles. On the other hand, excessive heat can lead to a variety of undesirable side reactions, including thermal degradation of the starting material, product, or the formation of regioisomeric byproducts.[1] Therefore, finding the optimal temperature is a balancing act between achieving a practical reaction rate and maintaining the integrity of the desired product.

Q2: What is the general mechanism of an SNAr reaction on a pyrazine, and how does temperature influence it?

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3][4]

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom of the pyrazine ring bearing the leaving group. This step is typically the slowest and thus the rate-determining step of the reaction. Temperature plays a crucial role here by providing the kinetic energy for the nucleophile to overcome the activation barrier of this initial attack.

  • Elimination of the Leaving Group: The unstable Meisenheimer complex then collapses, expelling the leaving group and restoring the aromaticity of the pyrazine ring. This step is generally fast.

The following diagram illustrates this mechanistic pathway:

SNAr_Mechanism Reactants Pyrazine-LG + Nu⁻ TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination of Leaving Group Products Pyrazine-Nu + LG⁻ TS2->Products

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Increasing the temperature directly accelerates the rate-determining nucleophilic attack, leading to a faster overall reaction. However, it can also provide sufficient energy for alternative, undesired reaction pathways to become accessible.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the optimization of reaction temperature for pyrazine SNAr reactions.

Problem 1: Low or No Conversion at Standard Temperatures

Scenario: You are attempting to react a chloropyrazine with an amine at room temperature or slightly elevated temperatures (e.g., 40-60 °C), but you observe minimal to no formation of the desired product after a reasonable time.

Potential Causes & Solutions:

  • Insufficient Activation Energy: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: A systematic increase in temperature is the most direct approach. For many SNAr reactions involving amines or alcohols with chloropyrazines, temperatures in the range of 80-120 °C are common.[2] It is advisable to conduct small-scale experiments at incrementally higher temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) to identify the onset of product formation and the optimal temperature for conversion.

  • Poor Nucleophile: The chosen nucleophile may be too weak to react under the current conditions.

    • Solution: If using a neutral nucleophile like an alcohol or a primary/secondary amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can generate the more potent anionic nucleophile (alkoxide or amide) in situ.

  • Solvent Mismatch: The solvent may not be effectively solvating the transition state.

    • Solution: SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP.[3] These solvents can significantly accelerate the reaction rate, potentially allowing for lower reaction temperatures. If your reaction is slow in a less polar solvent like THF or acetonitrile, switching to a polar aprotic solvent may be beneficial.

Problem 2: Formation of Multiple Products and Low Yield of Desired Product at Elevated Temperatures

Scenario: Upon heating your reaction, you observe the consumption of your starting material, but the desired product is formed in low yield along with several unidentified byproducts.

Potential Causes & Solutions:

  • Thermal Degradation: The pyrazine ring, especially when substituted with certain functional groups, can be susceptible to thermal decomposition at high temperatures.[5] This can lead to complex reaction mixtures.

    • Solution: The first step is to determine the thermal stability of your starting material and product. This can be done by heating a sample of each in the reaction solvent at the problematic temperature and monitoring for decomposition by TLC, LC-MS, or GC-MS. If degradation is observed, the reaction temperature must be lowered. It may be necessary to accept a longer reaction time at a lower temperature to preserve the integrity of your molecules.

  • Side Reactions: Elevated temperatures can enable alternative reaction pathways, leading to the formation of undesired isomers or other byproducts. For instance, with aminopyrazines, high temperatures could potentially lead to dimerization or other condensation reactions.

    • Solution: A careful optimization of the reaction temperature is required. A Design of Experiments (DoE) approach, screening a range of temperatures and reaction times, can help identify a temperature window that maximizes the formation of the desired product while minimizing byproduct formation.

  • Reaction with Solvent: At high temperatures, some solvents, particularly DMF, can decompose to generate dimethylamine, which can then act as a nucleophile, leading to the formation of a dimethylaminopyrazine byproduct.

    • Solution: If you suspect reaction with the solvent, consider switching to a more thermally stable polar aprotic solvent like DMSO or NMP. Alternatively, running the reaction at a lower temperature for a longer duration can mitigate this issue.

Experimental Protocols for Temperature Optimization

Protocol 1: Systematic Temperature Screening

This protocol outlines a general method for identifying the optimal reaction temperature for a novel SNAr reaction on a pyrazine substrate.

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in sealed vials.

  • Reagents: To each vial, add the pyrazine substrate, nucleophile (typically 1.1-1.5 equivalents), and a suitable base if required. Add the chosen polar aprotic solvent (e.g., DMSO or DMF).

  • Temperature Gradient: Place the vials in separate heating blocks or an oil bath set to a range of temperatures. A good starting range would be 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C.

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC and LC-MS to determine the consumption of starting material, formation of the desired product, and the emergence of any byproducts.

  • Analysis: Compare the results across the different temperatures. The optimal temperature will be the one that provides a high conversion to the desired product in a reasonable timeframe, with minimal formation of impurities.

Data Presentation: Example of Temperature Screening Results
Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Major Byproducts Observed
60241510None
80246055Trace impurities
100129588Minor impurities
1204>9985Byproduct A (5%), Byproduct B (3%)
1402>9960Significant degradation, multiple byproducts

This is a representative table; actual results will vary.

From this example data, 100 °C appears to be the optimal temperature, providing a high yield with minimal byproduct formation in a reasonable timeframe.

Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow start Start: New Pyrazine SNAr Reaction initial_conditions Initial Reaction at RT or 60°C start->initial_conditions check_conversion Low or No Conversion? initial_conditions->check_conversion increase_temp Systematically Increase Temperature (e.g., 20°C increments) check_conversion->increase_temp Yes re_evaluate Re-evaluate Nucleophile/Base/Solvent check_conversion->re_evaluate No monitor_reaction Monitor by TLC/LC-MS increase_temp->monitor_reaction conversion_ok Conversion Improved? monitor_reaction->conversion_ok conversion_ok->increase_temp No byproducts Significant Byproducts or Degradation? conversion_ok->byproducts Yes optimize Optimize Temperature in Narrower Range (e.g., 90-110°C) byproducts->optimize No lower_temp Lower Temperature and Increase Reaction Time byproducts->lower_temp Yes success Optimal Temperature Identified optimize->success re_evaluate->start lower_temp->success

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

Identifying and Characterizing Thermal Byproducts

When SNAr reactions on pyrazines are conducted at excessively high temperatures, the resulting byproducts can often be complex. Identification of these impurities is crucial for process optimization and ensuring the purity of the final compound.

  • Common Analytical Techniques:

    • GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for identifying volatile byproducts. The fragmentation patterns observed in the mass spectrum can help elucidate the structures of unknown compounds.[6][7][8]

    • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for analyzing less volatile byproducts and for monitoring the reaction progress in real-time.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy of the crude reaction mixture or isolated impurities can provide detailed structural information.

  • Potential High-Temperature Side Reactions and Byproducts:

    • Ring Opening/Degradation: At very high temperatures, the pyrazine ring itself can undergo fragmentation. This can lead to the formation of smaller nitrogen-containing heterocycles or acyclic compounds. For instance, thermal decomposition of related nitrogen heterocycles is known to produce species like hydrogen cyanide and cyanoacetylene under pyrolytic conditions.[9]

    • Dealkylation/Deamination: If the pyrazine or nucleophile contains alkyl or amino groups, these can be cleaved at high temperatures.

    • Dimerization/Polymerization: Reactive intermediates or the final product can potentially undergo self-condensation reactions at elevated temperatures, leading to oligomeric or polymeric byproducts.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem. Accessed February 12, 2026.
  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. J Agric Food Chem. 2022;70(45):14457-14467.
  • Müller R, Rappert S. Pyrazines: occurrence, formation and biodegradation. Appl Microbiol Biotechnol. 2010;85(5):1315-1320.
  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. Benchchem. Accessed February 12, 2026.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Accessed February 12, 2026.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem. 2020;22(19):6437-6442.
  • optimizing reaction time and temperature for pyrazine synthesis. Benchchem. Accessed February 12, 2026.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions. Benchchem. Accessed February 12, 2026.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018.
  • Amination of chloropyrazine and 2-chloropyrimidine. [a].
  • Optimization of GC-MS parameters for sensitive pyrazine detection. Benchchem. Accessed February 12, 2026.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Ind Eng Chem Res. 2020;59(49):21447-21461.
  • Electrophilic Substitution In Azines.
  • Thermal decomposition of atrazine and its toxic products. Environ Sci Process Impacts. 2021;23(1):119-130.
  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[2][10][11]Triazolo[4,3-b][2][10][11][12]tetrazine. Molecules. 2022;27(20):6984.

  • Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Analysis of Pyrazines by GC. Scribd. Accessed February 12, 2026.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. Accessed February 12, 2026.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. Accessed February 12, 2026.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-

The following guide is designed for medicinal chemists and analytical scientists characterizing 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine . It synthesizes structural theory with predictive spectral data to differentiate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for medicinal chemists and analytical scientists characterizing 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine . It synthesizes structural theory with predictive spectral data to differentiate this spirocyclic scaffold from flat analogs.

Executive Summary

2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine represents a high-value "spiro-fused" scaffold. Unlike flat aromatic amines (e.g., N-aryl piperazines), this molecule introduces a specific 3D-vector (Fsp³ character) that improves solubility and metabolic stability.[1]

However, this structural complexity introduces significant NMR challenges. The quaternary spiro-center (C5) desymmetrizes the molecule, rendering geminal protons diastereotopic and creating complex second-order coupling patterns (ABX or ABXY systems) often mistaken for impurities. This guide provides the diagnostic markers to validate this structure against its precursors and flat analogs.

Structural Analysis & Numbering Strategy

To interpret the NMR accurately, we must define the spin systems. The molecule consists of two distinct pyrrolidine loops connected at a quaternary carbon.

Connectivity Diagram

The following diagram defines the numbering scheme used in the spectral assignment tables.

G cluster_legend Diagnostic Zones Pyrazine Pyrazine Ring (Electron Deficient) N2 N2 (Tertiary Amine) Pyrazine->N2 N-C Bond (Restricted Rotation) RingA Ring A (Substituted) N2->RingA Spiro C5 (Spiro Quaternary) RingA->Spiro u03b1-protons (Deshielded) RingB Ring B (Unsubstituted/Free) Spiro->RingB N7 N7 (Secondary Amine) RingB->N7 u03b1-protons (Shielded) Zone 1: Aromatic (8.0+ ppm) Zone 1: Aromatic (8.0+ ppm) Zone 2: Ring A (3.3-3.6 ppm) Zone 2: Ring A (3.3-3.6 ppm) Zone 1: Aromatic (8.0+ ppm)->Zone 2: Ring A (3.3-3.6 ppm) Zone 3: Ring B (2.8-3.0 ppm) Zone 3: Ring B (2.8-3.0 ppm) Zone 2: Ring A (3.3-3.6 ppm)->Zone 3: Ring B (2.8-3.0 ppm)

Caption: Structural flow showing the electronic influence of the Pyrazine ring on the proximal Ring A versus the distal Ring B.

Comparative Spectral Performance

The table below contrasts the target molecule with its precursor and a "flat" analog to highlight diagnostic shifts.

Table 1: Diagnostic Chemical Shift Comparison (¹H NMR in CDCl₃)

FeatureTarget Product (Spiro-Pyrazine)Precursor (Parent Spiro-Diamine)Flat Analog (2-Pyrrolidinylpyrazine)Analysis Note
Symmetry C₁ (Desymmetrized) D₂d (Highly Symmetric)Cs (Planar symmetry)The target product shows distinct signals for Ring A and Ring B.
Pyrazine H 7.8 – 8.2 ppm Absent7.8 – 8.2 ppmCharacteristic 3-proton pattern (d, d, dd or br s).[2]
\u03b1-CH₂ (Ring A) 3.4 – 3.7 ppm 2.8 – 3.0 ppm3.4 – 3.6 ppmDownfield shift due to Pyrazine electron withdrawal.
\u03b1-CH₂ (Ring B) 2.9 – 3.1 ppm 2.8 – 3.0 ppmAbsentRemains upfield; diagnostic of the "free" amine side.
\u03b2-CH₂ (Geminal) 1.7 – 2.1 ppm (Complex) 1.6 – 1.8 ppm (Simple)1.9 – 2.0 ppm (Multiplet)Critical: Spiro center makes these diastereotopic (roofing effect).

Analyst Insight: In the parent spiro-diamine, the \u03b1-protons often appear as a simplified singlet or tight multiplet due to rapid conformational averaging. In the Target Product , the pyrazine ring slows this dynamic motion and electronically differentiates the two rings, causing the spectrum to "explode" into distinct multiplets.

Detailed Spectral Assignment Guide

¹H NMR Analysis (400 MHz, CDCl₃)

Note: Chemical shifts are estimates based on chemometric substituent increments for the spiro[4.4]nonane scaffold.

  • 8.15 ppm (1H, d, J = 1.5 Hz): Pyrazine H-3 (Ortho to Nitrogen). Most deshielded due to two adjacent nitrogens.

  • 8.05 ppm (1H, dd, J = 2.5, 1.5 Hz): Pyrazine H-6.

  • 7.80 ppm (1H, d, J = 2.5 Hz): Pyrazine H-5.

  • 3.65 – 3.45 ppm (4H, m): Ring A \u03b1-protons (C1/C4). These are directly attached to the N-Pyrazine. They appear as complex multiplets because the protons on the "top" and "bottom" face of the envelope are magnetically non-equivalent.

  • 3.10 – 2.90 ppm (2H, t-like): Ring B \u03b1-protons (C6/C9 adjacent to NH).

  • 2.05 – 1.85 ppm (4H, m): Ring A \u03b2-protons (C2/C3).

  • 1.80 – 1.65 ppm (4H, m): Ring B \u03b2-protons (C7/C8).

  • 1.8 – 2.5 ppm (1H, br s): N-H (Exchangeable). Position varies with concentration and water content.

¹³C NMR Analysis (100 MHz, CDCl₃)
  • 154.5 ppm: Pyrazine C-2 (Ipso). Low intensity quaternary carbon.

  • 141.0, 133.0, 131.0 ppm: Pyrazine CH carbons.

  • 58.5 ppm: C5 (Spiro Quaternary). The most critical diagnostic peak. It usually appears as a low-intensity signal in the aliphatic region.

  • 48.0 – 52.0 ppm: Ring A \u03b1-carbons (Deshielded).

  • 44.0 – 46.0 ppm: Ring B \u03b1-carbons (Shielded).

  • 34.0 – 36.0 ppm: Ring A/B \u03b2-carbons.

Experimental Protocol: Self-Validating Workflow

To ensure the structure is correct and not a mixture of regioisomers or ring-opened byproducts, follow this validation loop.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ if the free amine is a salt (e.g., HCl or TFA salt). Use CDCl₃ for the free base.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: If signals are broad (due to N-H exchange or rotamers), add 1 drop of D₂O (shakes out NH) or warm the probe to 313 K (coalesces rotamers).

Step 2: Acquisition & Processing
  • Pulse Sequence: zg30 (standard proton) and hsqcetgp (HSQC).

  • Delay (D1): Set to >2.0 seconds. The quaternary spiro carbon has a long relaxation time (T1); short delays will make the C5 signal disappear in ¹³C NMR.

Step 3: The Validation Logic (Graphviz)

Validation Sample Sample in CDCl3 H1 1H NMR Spectrum Sample->H1 Check1 Are there 3 Pyrazine H? H1->Check1 Check2 Is the Aliphatic Integral ratio 1:1? (Ring A vs Ring B) Check1->Check2 Yes Fail Recrystallize / HPLC Check1->Fail No (Check Purity) HSQC Run HSQC Check2->HSQC Yes Check2->Fail No (Check Ring Opening) Result Confirm C5 Spiro Carbon (~58 ppm, no proton correlation) HSQC->Result

Caption: Decision tree for confirming the spirocyclic integrity using 1H and HSQC data.

Common Artifacts & Troubleshooting

The "Missing" Carbon

Issue: The spiro carbon (C5) at ~58 ppm is often missing in standard ¹³C scans. Cause: It is a quaternary carbon with no attached protons (no NOE enhancement) and long relaxation times. Solution: Increase the relaxation delay (D1) to 3–5 seconds or run a HMBC experiment. The C5 carbon will show strong correlations to the \u03b1-protons of both rings.

Rotameric Broadening

Issue: Pyrazine signals appear broad or doubled. Cause: Restricted rotation around the N2–Pyrazine bond. Solution: Run the NMR at elevated temperature (50°C). If the peaks sharpen and coalesce, it is a rotamer effect, not an impurity.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry, 2021.

  • 2,7-Diazaspiro[4.4]nonane Spectral Data.PubChem Compound Summary. Provides baseline shifts for the unsubstituted core.

  • NMR Chemical Shifts of Trace Impurities.Organometallics, 2010.

  • Pyrazine Substituent Effects.Reich Collection, University of Wisconsin.

Sources

Comparative

X-ray crystallography data for 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- salts

Topic: Comparative Solid-State Guide: X-ray Crystallography of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solid-State Guide: X-ray Crystallography of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for GPCR ligands (e.g., 5-HT2C agonists) and kinase inhibitors. Its rigid, orthogonal spiro-junction restricts conformational freedom, enhancing target selectivity compared to flexible piperazine analogs. When functionalized with a 2-pyrazinyl moiety, the molecule introduces a specific hydrogen-bond acceptor profile critical for binding affinity but challenging for solid-state development due to the weak basicity of the pyrazine nitrogen.

This guide provides a technical comparison of salt forms for 2-(2,7-diazaspiro[4.4]nonan-2-yl)pyrazine , synthesizing crystallographic data from structural analogs to guide solid-form selection. We analyze the impact of counterion selection on crystal packing efficiency, hygroscopicity, and developability.

Part 1: Structural & Crystallographic Analysis

The Spiro-Scaffold Geometry

Unlike flat aromatic systems, the 2,7-diazaspiro[4.4]nonane core possesses a distinct 3D-dimensionality . X-ray data from analogous spiro-salts confirms that the central spiro-carbon maintains a near-ideal tetrahedral geometry (


), forcing the two five-membered rings into orthogonal planes.
  • Puckering: The pyrrolidine rings typically adopt an envelope or twisted conformation to relieve torsional strain.

  • Implication: This bulkiness prevents tight

    
    -stacking often seen in planar heteroaromatics, necessitating strong directional interactions (e.g., salt bridges) to drive stable lattice formation.
    
The Pyrazine Interaction Motif

The 2-pyrazinyl substituent adds a planar, electron-deficient aromatic system. Crystallographic evidence from 4-(pyrazin-2-yl)morpholine (Acta Cryst. E, 2018) reveals that pyrazine nitrogens often engage in non-classical C-H...N hydrogen bonds rather than strong ionic interactions, unless protonated by very strong acids.

  • Primary Protonation Site: The secondary amine (

    
    ) of the spiro ring is the most basic site (
    
    
    
    ).
  • Secondary Interaction: The pyrazine nitrogens (

    
    ) remain unprotonated in most pharmaceutical salts, serving instead as H-bond acceptors in the crystal lattice.
    

Part 2: Comparative Salt Screening Guide

The following table compares three distinct salt classes commonly evaluated for this scaffold. Data is synthesized from crystallographic trends of 2-azaspiro[4.4]nonane and pyrazinyl-piperidine analogs.

Table 1: Comparative Solid-State Profiles of Representative Salt Forms

FeatureHydrochloride (HCl) Hemifumarate Tosylate (p-TSA)
Stoichiometry 1:1 or 1:22:1 (Base:Acid)1:1
Crystal System Monoclinic / OrthorhombicTriclinic (typically

)
Monoclinic (

)
Packing Motif Charge-assisted H-bonds (

)
H-bond Network (Carboxylate...Amine)Hydrophobic columns + Ionic layers
Hygroscopicity High (Risk of deliquescence)Low (Stable lattice)Low to Moderate
Melting Point High (>200°C, often decomp.)Moderate (140-180°C)Moderate to High (160-200°C)
Development Utility Early Tox/PK studies (Solubility)Oral Solid Dosage (Stability)Purification intermediate

Technical Insight: The Hemifumarate is often superior for this scaffold. The dicarboxylic acid can bridge two spiro-amine units, creating a "molecular tape" motif that accommodates the bulky spiro-junction better than the small, hard chloride ion.

Part 3: Decision Logic & Mechanism

The selection of the optimal solid form is not random; it follows a logic governed by


 and steric fit.

SaltSelection Start Start: 2-Pyrazinyl-2,7-Diazaspiro Base Check_pKa Analyze pKa Difference (ΔpKa) Start->Check_pKa High_Delta ΔpKa > 3 (Strong Acid) Check_pKa->High_Delta Use HCl/H2SO4 Low_Delta ΔpKa < 3 (Weak Acid) Check_pKa->Low_Delta Use Fumaric/Succinic HCl_Salt HCl Salt Form (High Solubility, Hygroscopic Risk) High_Delta->HCl_Salt Cocrystal Co-crystal / Weak Salt (Poor Stability) Low_Delta->Cocrystal Structure_Check Check Crystal Packing Efficiency HCl_Salt->Structure_Check Fumarate Hemifumarate (H-Bond Network Stabilized) Structure_Check->Fumarate If HCl is Hygroscopic Tosylate Tosylate (Steric Bulk Match) Structure_Check->Tosylate If Lipophilicity Needed

Figure 1: Decision Logic for Salt Selection based on pKa and Packing Efficiency.

Part 4: Experimental Protocols

To obtain diffraction-quality single crystals of the 2-pyrazinyl-2,7-diazaspiro[4.4]nonane Hemifumarate , follow this vapor diffusion protocol. This method is preferred over evaporation to minimize oiling out, a common issue with flexible spiro-amines.

Protocol: Vapor Diffusion Crystallization
  • Preparation of Inner Solution:

    • Dissolve 10 mg of the free base in 0.5 mL of Methanol (MeOH).

    • Add 0.5 equivalents of Fumaric acid (dissolved in minimal MeOH).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Setup of Outer Chamber:

    • Place the open inner vial inside a larger jar (20 mL scintillation vial).

    • Add 3 mL of an antisolvent (Ethyl Acetate or Isopropyl Ether) to the outer jar. Ensure the antisolvent level is below the rim of the inner vial.

  • Equilibration:

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvesting:

    • Look for block-like or prismatic crystals. Avoid needles (often solvates).

    • Mount crystal on a Kapton loop using Paratone oil for data collection at 100 K.

References

  • BenchChem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds. Retrieved from

  • Bandaru, S. S. M., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 137-140. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12691883, 2,7-Diazaspiro[4.4]nonane. Retrieved from

  • Sarma, B., et al. (2018). Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B. Retrieved from

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-

As a Senior Application Scientist, it is understood that pioneering research in drug development involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of e...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research in drug development involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of a research chemical like 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- is not merely a procedural task but a critical component of a robust safety culture and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the disposal of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-. The procedures outlined here are synthesized from established regulatory frameworks and best practices in laboratory safety, designed to protect you, your colleagues, and the environment.

Part 1: Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we must infer its hazard profile by examining its constituent chemical moieties: the spirocyclic diamine core and the pyrazinyl functional group.

  • 2,7-Diazaspiro[4.4]nonane (Spirocyclic Diamine Core): Compounds containing amine groups are often basic and can be corrosive. They may react vigorously with acids.[1] Spirocyclic structures are noted for their conformational rigidity, which is a key feature in drug design but does not inherently mitigate the chemical reactivity of the functional groups.[2]

  • Pyrazinyl Group: Pyrazine, the parent compound, is classified as a flammable solid and is known to cause skin and eye irritation.[3]

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard ClassificationBasis of AssessmentRequired Handling Precautions
Flammable Solid/Liquid Presence of pyrazinyl group and organic nature.[3]Keep away from ignition sources. Store in a well-ventilated area.[3]
Skin/Eye Irritant Pyrazinyl and amine functionalities.[3][4]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][5]
Corrosive (Basic) Presence of two amine groups.Segregate from acids and strong oxidizing agents to prevent violent reactions.[3]
Potential Toxicity General precaution for novel, biologically active compounds.Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Part 2: Segregation and Waste Container Selection

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container.[6]

  • Waste Stream Classification: This compound should be classified as Non-Halogenated Organic Waste .

  • Incompatibility: It is critical to prevent the mixing of this waste with incompatible materials. Key incompatibilities include:

    • Acids: Vigorous acid-base neutralization reaction can generate heat and pressure.[3]

    • Strong Oxidizing Agents: Can lead to potentially explosive reactions.[3]

    • Halogenated Solvents: Avoid mixing with halogenated waste streams to simplify disposal procedures and reduce costs.

Container Selection: The choice of waste container is dictated by chemical compatibility to ensure its integrity.[6]

Table 2: Recommended Waste Container Specifications

Container AttributeSpecificationRationale
Material High-Density Polyethylene (HDPE) or other chemically resistant plastic.HDPE offers excellent resistance to organic amines and other organic compounds.[7]
Lid/Closure Screw-top, leak-proof lid.Prevents spills and the release of vapors. Containers must be kept closed except when adding waste.[8][9]
Condition Clean, dry, and in good condition with no cracks or deterioration.[6]Ensures safe containment of the hazardous waste.
Size Appropriately sized for the volume of waste generated.Avoids the hazards of overfilling and minimizes the amount of waste stored in the lab.[6] Containers should not be filled beyond 90% capacity.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff for disposal. All steps involving the handling of open containers must be performed inside a chemical fume hood.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE as detailed in Table 1: a lab coat, safety goggles, and compatible chemical-resistant gloves.

Step 2: Prepare the Waste Container Select a suitable container according to the specifications in Table 2. Affix a "Hazardous Waste" label to the container before adding any waste.[10][11]

Step 3: Transfer Waste into the Container

  • Solid Waste: If the compound is a solid, use a dedicated spatula or scoop to transfer it into the waste container. Sweep up any residual dust carefully.[3]

  • Liquid Waste (Solutions): If the compound is in solution with a non-halogenated solvent, pour it carefully into the waste container using a funnel to prevent spills.

  • Contaminated Labware: Items such as gloves, weigh boats, or pipette tips that are contaminated with the compound should also be placed in the designated solid waste container.

Causality Note: Direct disposal down the drain or in the regular trash is strictly prohibited by federal regulations, as it can lead to environmental contamination and damage to plumbing infrastructure.[8][9]

Step 4: Securely Label the Container The label is a critical communication tool and a regulatory requirement.[10] Fill out the hazardous waste label completely and legibly with the following information:

  • The words "Hazardous Waste" .[11]

  • Full Chemical Name: "2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-" (avoid abbreviations).

  • Approximate Concentration and Volume/Mass.

  • Hazard Identification: Check boxes for "Flammable," "Corrosive (Base)," and "Toxic."

  • Date of Accumulation Start: The date the very first drop of waste was added to the container.

Step 5: Store in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]

  • Ensure the SAA is in a secondary containment bin to catch any potential leaks.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Step 6: Arrange for Final Disposal Once the container is full (up to 90% capacity) or when you are ready to have it removed, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.[8][9] Do not move the waste to another lab or storage area yourself.[10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-.

G start Waste Generation (Fume Hood) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process prep_container Step 2: Prepare & Pre-Label HDPE Waste Container ppe->prep_container transfer Step 3: Transfer Waste (Solid, Liquid, Contaminated Items) prep_container->transfer labeling Step 4: Complete & Secure Hazardous Waste Label transfer->labeling Securely close container storage Step 5: Store in SAA (Secondary Containment) labeling->storage ehs_contact Step 6: Request Pickup from EHS/Safety Office storage->ehs_contact Container is 90% full or no longer needed end Disposal Complete (Handled by EHS) ehs_contact->end

Caption: Disposal workflow from generation to EHS collection.

Part 4: Regulatory Framework Overview

Adherence to this protocol ensures compliance with key environmental regulations. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6] Laboratories are classified as waste generators based on the quantity of waste they produce monthly.

Table 3: EPA Hazardous Waste Generator Categories

Generator StatusMonthly Generation RateOn-site Accumulation Time Limit
Large Quantity Generator (LQG) > 1,000 kg90 days[10]
Small Quantity Generator (SQG) 100 to 1,000 kg180 days[10]
Very Small Quantity Generator (VSQG) < 100 kgNo time limit (volume limits apply)[10]

By following the prescribed procedures, you ensure that your laboratory maintains its compliance status, avoiding significant penalties and, most importantly, upholding the highest standards of safety and environmental responsibility.[8]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Aspira Chemical. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Enamine. Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • C&K Plastics. Chemical Compatibility Chart.

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